molecular formula C10H13NO B6329632 4-{[(Prop-2-en-1-yl)amino]methyl}phenol CAS No. 46125-32-0

4-{[(Prop-2-en-1-yl)amino]methyl}phenol

Cat. No.: B6329632
CAS No.: 46125-32-0
M. Wt: 163.22 g/mol
InChI Key: ZHRVDVAPFLNBEV-UHFFFAOYSA-N
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Description

4-{[(Prop-2-en-1-yl)amino]methyl}phenol is an organic compound that features a phenol group substituted with a prop-2-en-1-ylamino group

Mechanism of Action

Target of Action

The primary targets of 4-{[(Prop-2-en-1-yl)amino]methyl}phenol are currently unknown . It is known that the compound is used for chemical probe synthesis . This suggests that it may interact with a variety of biological targets, depending on the specific ligand or pharmacophore to which it is appended .

Mode of Action

It is known that this compound contains a light-activated benzophenone, alkyne tag, and amine synthetic handle . This suggests that it may allow for UV light-induced covalent modification of a biological target .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown . Given its potential use in chemical probe synthesis, it is likely that the compound could affect a wide range of pathways depending on the specific target to which it is directed .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . Its solubility and stability under various conditions would be crucial factors influencing its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Its potential for uv light-induced covalent modification of a biological target suggests that it could have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds could potentially influence the action, efficacy, and stability of this compound . Specific details about how these factors might affect the compound’s action are currently unknown .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Prop-2-en-1-yl)amino]methyl}phenol typically involves the reaction of a phenol derivative with a prop-2-en-1-ylamine. One common method includes the use of a base such as potassium carbonate to deprotonate the phenol, followed by the addition of prop-2-en-1-ylamine under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[(Prop-2-en-1-yl)amino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{[(Prop-2-en-1-yl)amino]methyl}phenol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(Prop-2-yn-1-yl)amino]methyl}phenol
  • 4-{[(Prop-2-en-1-yl)amino]methyl}anisole
  • 4-{[(Prop-2-en-1-yl)amino]methyl}benzoic acid

Uniqueness

4-{[(Prop-2-en-1-yl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-[(prop-2-enylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-7-11-8-9-3-5-10(12)6-4-9/h2-6,11-12H,1,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRVDVAPFLNBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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